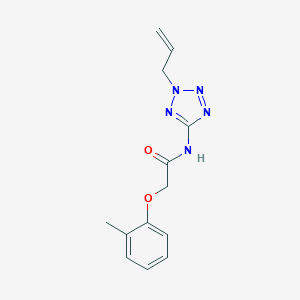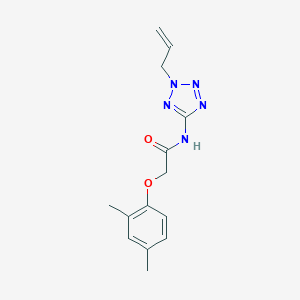
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as ADMA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. ADMA is a tetrazole derivative that has been shown to have various physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, but it has been suggested that it may act by modulating the activity of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may act by modulating the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have antioxidant effects, reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is also stable under various conditions and can be stored for long periods without degradation. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a neuroprotective agent in traumatic brain injury and stroke. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide may also have potential as an anti-inflammatory agent in various inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide and its potential applications in scientific research.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. It has been shown to have various physiological and biochemical effects and may have potential as a therapeutic agent for various diseases. The synthesis method of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-allyl-2H-tetrazol-5-amine with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base. The reaction yields N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide as a white solid with a melting point of 146-148°C. The purity of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C14H17N5O2 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,17,20) |
Clé InChI |
IWRZTVOIEHJQRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




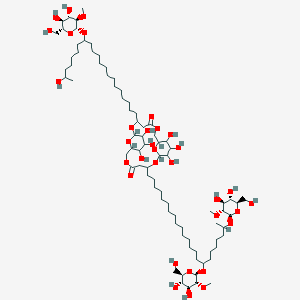
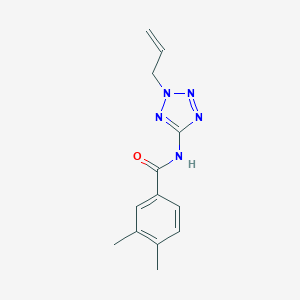
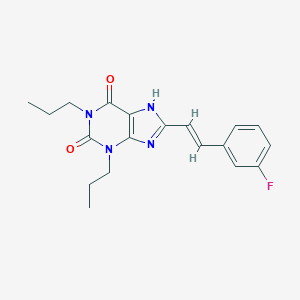



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
